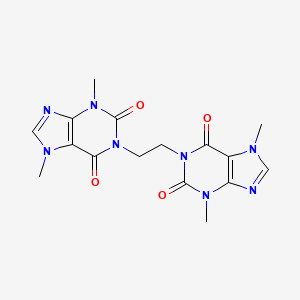

1,1'-Ethane-1,2-diylbis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

Description

1,1'-Ethane-1,2-diylbis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a dimeric xanthine derivative formed by linking two theobromine (3,7-dimethylxanthine) units via an ethane-1,2-diyl bridge. Theobromine, a naturally occurring alkaloid found in cocoa, is structurally characterized by methyl groups at positions 3 and 7 of the purine ring and is a known adenosine receptor antagonist . The dimerization introduces a bivalent structure, which may enhance binding affinity to biological targets through cooperative interactions . While theobromine itself is associated with vasodilation and mild stimulant effects, the dimeric form is hypothesized to exhibit unique pharmacological properties, such as allosteric modulation of enzymes like methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) .

Properties

IUPAC Name |

1-[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)ethyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O4/c1-19-7-17-11-9(19)13(25)23(15(27)21(11)3)5-6-24-14(26)10-12(18-8-20(10)2)22(4)16(24)28/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOOHIKQTUGDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361555 | |

| Record name | 1-[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)ethyl]-3,7-dimethylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97980-46-6 | |

| Record name | 1-[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)ethyl]-3,7-dimethylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Ethane-1,2-diylbis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) can be achieved through various synthetic routes. One common method involves the reaction of 3,7-dimethylxanthine with ethylene dibromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the formation of the ethane-1,2-diyl bridge between the two purine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethane-1,2-diylbis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the purine rings, leading to the formation of dihydropurine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines or halides. Reaction conditions vary but often involve solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce dihydropurine derivatives .

Scientific Research Applications

1,1’-Ethane-1,2-diylbis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Ethane-1,2-diylbis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,1'-Ethane-1,2-diylbis(theobromine) and related xanthine derivatives:

Structural and Functional Analysis

Aminophylline: Unlike the target compound, aminophylline is a 1,3-dimethylxanthine (theophylline) complexed with ethylenediamine. This ionic complex enhances water solubility, making it suitable for intravenous administration in asthma treatment. The 1,3-dimethyl configuration shifts its primary activity to phosphodiesterase inhibition and adenosine receptor antagonism .

Modified Pentoxifyllines (e.g., mPTF1) : These derivatives feature extended alkyl or aryl chains (e.g., methoxynaphthyl groups), enhancing lipophilicity and membrane permeability. mPTF1 demonstrated superior sperm motility enhancement compared to parent compounds, attributed to improved mitochondrial function .

T-1-PCPA : A theobromine-acetamide hybrid, this compound targets epidermal growth factor receptor (EGFR) with a dipole moment (8.625 Debye) that facilitates charge transfer interactions in biological systems .

Physicochemical and Pharmacokinetic Differences

- Solubility: The ethane-bridged dimer is predicted to have low aqueous solubility due to its nonpolar bridge and lack of ionizable groups, contrasting with aminophylline’s high solubility from its ionic complex .

- Dipole Moments : T-1-PCPA’s high dipole moment (8.625 Debye) suggests stronger polar interactions compared to the symmetric ethane-bridged dimer, which may exhibit reduced polarity .

Biological Activity

1,1'-Ethane-1,2-diylbis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione), commonly referred to as a purine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to well-known nucleobases and exhibits various pharmacological properties that warrant detailed examination.

Chemical Structure

The molecular formula of 1,1'-Ethane-1,2-diylbis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is . The compound features two purine rings connected by an ethane bridge. This unique structure may influence its biological interactions and mechanisms of action.

Antimicrobial Properties

Research indicates that purine derivatives possess significant antimicrobial activity . For instance, studies have shown that similar compounds exhibit antibacterial effects against a range of pathogens including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Table 1: Antimicrobial Activity of Purine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

| 1,1'-Ethane... | Pseudomonas aeruginosa | 30 µg/mL |

Antiviral Activity

In addition to antibacterial properties, purine derivatives have been evaluated for their antiviral potential . Some studies suggest that they can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. For example, related compounds have shown efficacy against viruses like herpes simplex virus (HSV) and influenza virus.

Antioxidant Activity

The antioxidant capacity of purine derivatives is another area of interest. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial effects of various purine derivatives found that 1,1'-Ethane-1,2-diylbis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) exhibited a notable reduction in bacterial growth in vitro. The study utilized standard disk diffusion methods to assess the compound's efficacy against multiple strains of bacteria.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of this compound against HSV. Results indicated that treatment with the purine derivative significantly reduced viral plaque formation in cultured cells compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.